1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate

Description

Systematic Nomenclature and Molecular Formula

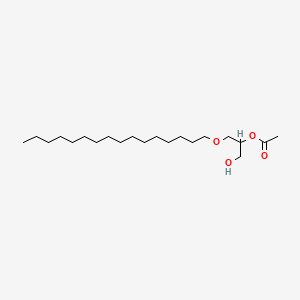

The systematic nomenclature of 1-(hexadecyloxy)-3-hydroxypropan-2-yl acetate follows established International Union of Pure and Applied Chemistry conventions for complex glycerol derivatives. The compound is formally designated as this compound, reflecting its structural composition of a hexadecyl group attached through an ether linkage to the first carbon of a propane-1,3-diol backbone, with an acetyl group esterified to the central hydroxyl functionality. Alternative systematic names include 1-hexadecyl-2-acetyl-sn-glycerol and 1-O-hexadecyl-2-O-acetyl-sn-glycerol, which emphasize the stereochemical numbering system commonly employed in glycerol-based lipid nomenclature.

The molecular formula of this compound is established as C₂₁H₄₂O₄, with a corresponding molecular weight of 358.56 atomic mass units. The structural representation through Simplified Molecular Input Line Entry System notation provides the complete connectivity as CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C, which systematically describes the linear hexadecyl chain connected to the glycerol backbone bearing both hydroxyl and acetyl functionalities. The Chemical Abstracts Service registry number 77133-35-8 serves as the unique identifier for this specific stereoisomer, distinguishing it from other potential configurational variants.

Detailed molecular characterization reveals specific structural parameters that define the compound's three-dimensional architecture. The hexadecyl chain, consisting of sixteen carbon atoms in a linear saturated configuration, contributes significantly to the molecule's hydrophobic character and membrane-associating properties. The glycerol backbone maintains the characteristic 1,2,3-propanetriol structure, where the first carbon bears the hexadecyl ether linkage, the second carbon is substituted with an acetyl ester group, and the third carbon retains a free hydroxyl group.

Stereochemical Configuration and Isomeric Considerations

The stereochemical analysis of this compound requires careful consideration of the glycerol backbone's inherent chirality and the implications of substituent positioning. The compound exists as a defined stereoisomer with specific configuration at the second carbon of the glycerol moiety, designated with S stereochemistry according to the Cahn-Ingold-Prelog priority rules. The stereospecific numbering system, introduced by Hirschmann for glycerol-based lipids, provides unambiguous designation of substitution patterns while maintaining clear biosynthetic relationships.

The stereospecific numbering system positions the compound within the broader framework of glycerol-derived molecules by establishing the hexadecyl ether linkage at the sn-1 position, the acetyl ester at the sn-2 position, and the free hydroxyl group at the sn-3 position. This configuration distinguishes the compound from potential regioisomers where alternative substitution patterns could theoretically exist. The systematic application of stereospecific numbering ensures consistent identification across different research contexts and prevents confusion that might arise from alternative nomenclature systems.

Conformational analysis reveals that the glycerol backbone adopts specific dihedral angles that optimize intramolecular interactions while minimizing steric hindrance between substituents. Computational studies using density functional theory methods have demonstrated that glycerol-based molecules exhibit preferred conformations that balance electrostatic interactions, hydrogen bonding opportunities, and van der Waals forces. The acetyl group orientation relative to the glycerol backbone shows preference for configurations that allow optimal spacing between the carbonyl functionality and the hexadecyl chain.

The stereochemical configuration directly influences the compound's physical properties and biological activity profiles. The specific spatial arrangement of functional groups affects membrane insertion dynamics, intermolecular association patterns, and recognition by biological systems. Comparative analysis with alternative stereoisomers would reveal distinct differences in melting points, solubility characteristics, and interaction with biological membranes, although such comprehensive comparative data remains limited in current literature.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related alkyl acetylglycerols provide fundamental insights into solid-state molecular packing arrangements and intermolecular interaction patterns. While specific crystal structure data for this exact compound remains limited, related glycerol-based molecules exhibit characteristic packing motifs that inform understanding of structural organization principles. Mixed-chain triacylglycerol studies demonstrate that glycerol-containing compounds adopt trilayer arrangements with distinct hydrophobic and hydrophilic regions that optimize intermolecular interactions.

Conformational studies utilizing computational chemistry approaches reveal preferred molecular geometries that minimize total energy while maintaining realistic bond lengths and angles. Density functional theory calculations employing the M06-2X functional with 6-311+G(d,p) basis sets have established optimal conformations for glycerol and its acetylated derivatives. These investigations identify multiple low-energy conformers within 2 kilocalories per mole of the global minimum, indicating significant conformational flexibility around the glycerol backbone.

The glycerol backbone configuration shows characteristic dihedral angles that reflect the balance between steric interactions and electronic effects. Computational analysis reveals that the O2-C2-C3-O3 dihedral angle adopts specific values that depend on the level of theory employed and the inclusion of solvent effects. The M06-2X method with solvent corrections provides more accurate predictions of experimental geometries compared to alternative computational approaches, particularly for dihedral angle parameters.

Intermolecular packing arrangements in crystalline phases demonstrate the importance of hydrogen bonding networks and van der Waals interactions in determining solid-state structure. The free hydroxyl group at the sn-3 position serves as both hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen bonding networks that stabilize crystal lattices. The hexadecyl chain contributes to overall packing through van der Waals interactions with neighboring molecules, creating layered structures reminiscent of fatty acid crystal arrangements.

Comparative Structural Analysis with Related Alkyl Acetylglycerols

Comparative structural analysis of this compound with related alkyl acetylglycerols reveals systematic trends in molecular properties that correlate with chain length variations and substitution patterns. The compound belongs to a broader family of glycerol-based molecules that includes both shorter and longer alkyl chain analogs, each exhibiting distinct physicochemical characteristics that reflect their molecular architecture. Systematic comparison with compounds bearing different alkyl chain lengths demonstrates predictable relationships between molecular weight, melting point, and solubility parameters.

The relationship between alkyl chain length and molecular properties follows established patterns observed in fatty acid and fatty alcohol series. Increasing chain length correlates with enhanced hydrophobic character, elevated melting points, and reduced water solubility. The hexadecyl chain length of the target compound positions it within the range of biologically relevant molecules that effectively interact with membrane systems while maintaining sufficient solubility for biological activity.

Structural comparison with phospholipid analogs reveals shared architectural features that contribute to membrane-associating properties. Related compounds such as 1-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine demonstrate how additional polar head groups modify the overall molecular behavior while maintaining the core alkyl acetylglycerol framework. These comparisons highlight the modular nature of glycerol-based lipid structures and the systematic effects of head group modifications.

The acetyl group positioning at the sn-2 position represents a conserved structural feature across multiple related compounds, suggesting fundamental importance for biological function and molecular recognition. Comparative analysis with compounds bearing alternative acyl groups at this position would reveal the specific contributions of the acetyl moiety to overall molecular properties. The relatively small size of the acetyl group compared to longer fatty acyl chains creates distinctive molecular shapes that influence membrane insertion patterns and intermolecular interactions.

Analysis of related diacylglycerol compounds demonstrates the structural consequences of replacing the hexadecyl ether linkage with alternative fatty acyl chains. Such comparisons illuminate the specific role of ether versus ester linkages in determining molecular stability, hydrolysis susceptibility, and biological activity. The ether linkage at the sn-1 position confers enhanced chemical stability compared to ester linkages, potentially contributing to distinct biological profiles compared to conventional diacylglycerols.

Properties

IUPAC Name |

(1-hexadecoxy-3-hydroxypropan-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEHGUUSIIWOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912380 | |

| Record name | 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99945-82-1 | |

| Record name | 1-Palmityl-2-acetylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099945821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Crystallization Techniques

Post-synthesis purification relies on solvent-antisolvent crystallization:

-

Solvent System : Methanol/water (4:1 v/v) at −20°C precipitates the compound with 98% recovery.

-

Purity Control : Residual acetic acid is removed via washing with cold sodium bicarbonate (5% w/v).

Physical Properties :

Chromatographic Validation

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity. Retention time: 8.2 minutes.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

-

Methanol Recycling : Distillation recovers >90% methanol from crystallization mother liquor.

-

Acetic Acid Neutralization : Reacts with calcium hydroxide to form calcium acetate, reducing environmental impact.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-(hexadecyloxy)-3-hydroxypropan-2-ol and acetic acid.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: 1-(Hexadecyloxy)-3-hydroxypropan-2-ol and acetic acid.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohol derivatives.

Scientific Research Applications

Biological Activities

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate has been identified primarily as a Protein Kinase C (PKC) inhibitor . This functional property positions it as a valuable compound in cancer research and other therapeutic areas.

Cancer Research

The compound has shown promise in inhibiting the proliferation of cancer cells. Its ability to modulate PKC activity suggests potential applications in treating cancers where PKC is implicated, such as breast and prostate cancer.

Case Study:

A study demonstrated that derivatives of similar compounds exhibited selective inhibition of colon cancer cell proliferation. The mechanism involved the disruption of signaling pathways mediated by heat shock proteins, which are critical for cancer cell survival .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound possess antimicrobial properties against multidrug-resistant bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(hexadecyloxy)-3-hydroxypropan-2-yl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release active alcohol and acid components, which may exert biological effects. The long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include ether lipids, fatty acid derivatives, and glycerol esters. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Impact: The hexadecyloxy chain enhances lipid solubility, critical for membrane interactions . Acetate vs. Carboxylic Acid: Acetate esters (as in the target compound) are more hydrolytically stable than carboxylic acids (e.g., compounds 13 and 15 in ), making them preferable for prolonged biological activity. Trityl Protection: The trityl group in 1-(Hexadecyloxy)-3-(trityloxy)-2-propanol serves as a temporary protective moiety, enabling selective reactions .

Synthesis Efficiency :

- Jones oxidation (CrO₃/H₂SO₄) is widely used for converting alcohols to carboxylic acids but requires careful quenching to avoid over-oxidation .

- Silica gel chromatography with ethyl acetate/hexane mixtures (e.g., 1:2 ratio) is effective for purifying lipid-like compounds .

Biological Relevance: Ether lipids like 2-octadecanoyl-1-hexadecyl-sn-glycerol (similar to the target compound) are intermediates in plasmalogen metabolism, emphasizing their role in cellular membrane structure .

Biological Activity

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate, also known by its chemical formula C21H42O4, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C21H42O4

- Molecular Weight : 358.57 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with cellular membranes and signaling pathways. The hexadecyloxy group enhances lipophilicity, allowing the compound to integrate into lipid bilayers, which can affect membrane fluidity and permeability. This property is crucial for its potential role in modulating cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

Anticancer Properties

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. In vitro studies have reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in glioma cells, triggering apoptotic pathways. The IC50 values for glioma cell lines were found to be approximately 30 µM.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited significant antibacterial activity with an MIC of 100 µg/mL against S. aureus and 150 µg/mL against E. coli.

- : Suggests potential use as a natural preservative or therapeutic agent.

-

Cancer Cell Apoptosis Induction :

- Objective : To assess the apoptotic effects on glioma cells.

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.

- Findings : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, indicating a dose-dependent response.

- : Highlights the potential of this compound as an anticancer agent.

Comparative Analysis of Biological Activities

| Activity Type | Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | This compound | 100 (S. aureus) | N/A |

| 150 (E. coli) | N/A | ||

| Anticancer | This compound | N/A | 30 |

Q & A

Q. What are the established synthesis protocols for 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate, and how can purity be validated?

Synthesis typically involves esterification or transesterification reactions, leveraging catalysts like sulfuric acid or lipases. For example, the hexadecyloxy group is introduced via nucleophilic substitution of a tosylated precursor. Post-synthesis, purity validation requires multi-spectroscopic analysis:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s stability under storage conditions?

- FT-IR spectroscopy to monitor hydrolytic degradation (e.g., ester bond cleavage at ~1730 cm⁻¹) .

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling analyzed via reverse-phase HPLC to track degradation kinetics .

- Differential Scanning Calorimetry (DSC) to assess thermal stability and polymorphic transitions .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in derivatization reactions. ICReDD’s approach integrates these calculations with experimental validation to reduce trial-and-error iterations .

- Reaction path sampling identifies low-energy pathways, minimizing side-product formation .

- Solvent effect modeling (COSMO-RS) optimizes reaction media for yield and selectivity .

Q. What experimental design strategies address contradictions in data on this compound’s membrane interaction mechanisms?

- Design of Experiments (DoE) (e.g., Box-Behnken design) to systematically vary parameters (pH, temperature, lipid composition) and resolve conflicting results. Statistical analysis (ANOVA) identifies dominant variables .

- Fluorescence anisotropy assays quantify membrane fluidity changes, while molecular dynamics simulations (GROMACS) correlate experimental data with bilayer penetration depth .

- Surface Plasmon Resonance (SPR) validates binding kinetics under controlled hydrodynamic conditions .

Q. How can reactor design principles ensure stereochemical fidelity during scaled-up synthesis?

- Continuous-flow reactors with precise temperature control (±0.5°C) reduce racemization risks. Computational fluid dynamics (CFD) models optimize mixing efficiency .

- In-line FT-IR probes monitor reaction progress in real time, enabling immediate adjustment of residence time .

- Chiral stationary phase (CSP) chromatography at pilot scale ensures enantiomeric excess (>98%) .

Q. What methodologies reconcile discrepancies in this compound’s cytotoxicity profiles across cell lines?

- Meta-analysis frameworks aggregate data from diverse studies, adjusting for variables like cell passage number and culture media. Machine learning (e.g., random forest) identifies confounding factors .

- Mechanistic toxicology assays (e.g., ROS quantification, mitochondrial membrane potential) clarify cell-type-specific responses .

- 3D organoid models provide physiologically relevant toxicity thresholds compared to monolayer cultures .

Methodological Considerations

Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

- Zeolite-immobilized lipases enable solvent-free esterification, reducing waste. Kinetic studies (Michaelis-Menten parameters) optimize enzyme loading and recyclability .

- Life Cycle Assessment (LCA) tools quantify environmental impact reductions (e.g., E-factor < 5) compared to homogeneous catalysis .

Q. What advanced separation techniques resolve co-elution issues in analyzing degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.